1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrrolidine ring, makes it a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one typically involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-Phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Scientific Research Applications
1-Phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-6-(pyrrolidin-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one include other pyrazolo[3,4-d]pyrimidines and pyrrolidine derivatives. These compounds share structural similarities but may differ in their biological activities and specific applications. For example:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and antiviral activities.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their diverse biological activities
Properties
CAS No. |
1280802-52-9 |
---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-phenyl-6-(pyrrolidin-1-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N5O/c22-16-13-10-17-21(12-6-2-1-3-7-12)15(13)18-14(19-16)11-20-8-4-5-9-20/h1-3,6-7,10H,4-5,8-9,11H2,(H,18,19,22) |
InChI Key |
CPDNLLYQSLBYSU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Canonical SMILES |
C1CCN(C1)CC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.